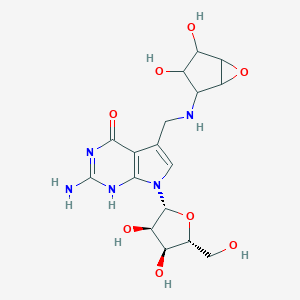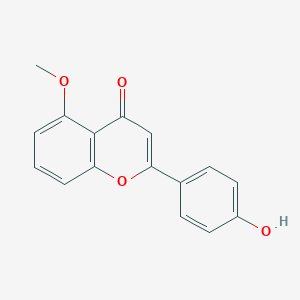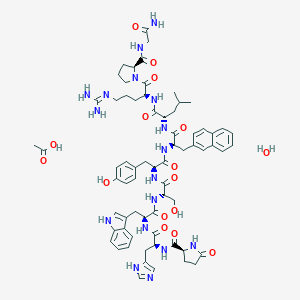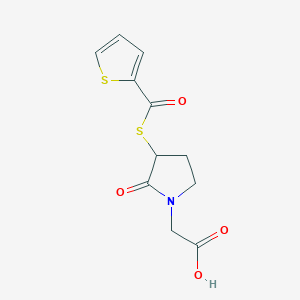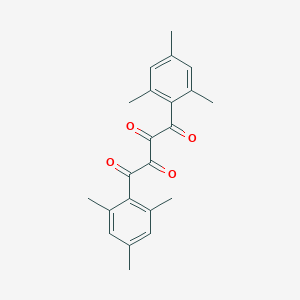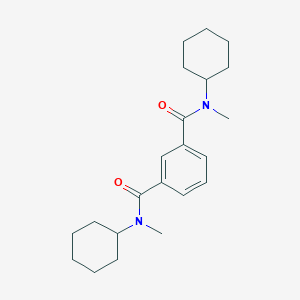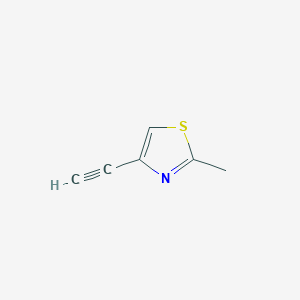![molecular formula C40H50N8O3S B009549 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide CAS No. 107047-27-8](/img/structure/B9549.png)
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler compounds to achieve the desired structure. For example, Mahmoud et al. (2018) described the synthesis of novel bis compounds through reactions that include Michael addition and cyclocondensation, indicating a methodology that could be relevant for synthesizing complex molecules like the one (Mahmoud A. E. Hawass et al., 2018).
Molecular Structure Analysis
Investigating the molecular structure of complex compounds is crucial for understanding their chemical behavior. Techniques such as NMR, IR, and X-ray crystallography are commonly used. For instance, analysis of bis compounds' structures was achieved using elemental analyses and spectral data, highlighting the importance of these techniques in elucidating molecular structures (Mahmoud A. E. Hawass et al., 2018).
Chemical Reactions and Properties
Chemical properties of compounds can be inferred from their reactions with other substances. Studies on bis compounds, for example, explore the reactions with various reagents to synthesize novel derivatives, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Mahmoud A. E. Hawass et al., 2018).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are essential for determining its applicability in different fields. Studies often include these analyses to provide a comprehensive understanding of a compound's characteristics. For example, the physical properties of novel compounds were assessed through their synthesis and characterization processes, offering insights into their stability and behavior under various conditions (Mahmoud A. E. Hawass et al., 2018).
Chemical Properties Analysis
The chemical properties analysis focuses on the reactivity and interaction of compounds with different chemical agents. This includes understanding the compound's functional groups, stability, and potential reactions. The study by Mahmoud A. E. Hawass et al. (2018) illustrates this through the synthesis of bis compounds, highlighting their reactivity and the conditions under which they form (Mahmoud A. E. Hawass et al., 2018).
Propriétés
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50N8O3S/c1-7-39(3,4)28-18-23-33(32(27-28)40(5,6)8-2)51-26-14-17-34(49)41-29-19-21-31(22-20-29)47-37(50)35(36(43-47)46-24-12-13-25-46)52-38-42-44-45-48(38)30-15-10-9-11-16-30/h9-11,15-16,18-23,27,35H,7-8,12-14,17,24-26H2,1-6H3,(H,41,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSDWZTVMYZZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C(=O)C(C(=N3)N4CCCC4)SC5=NN=NN5C6=CC=CC=C6)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394368 | |
| Record name | 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-3-(pyrrolidin-1-yl)-4,5-dihydro-1H-pyrazol-1-yl}phenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide | |
CAS RN |
107047-27-8 | |
| Record name | 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-3-(pyrrolidin-1-yl)-4,5-dihydro-1H-pyrazol-1-yl}phenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



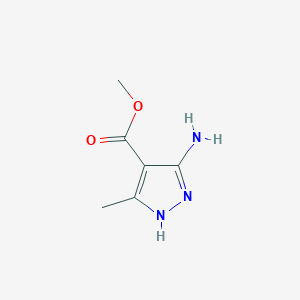
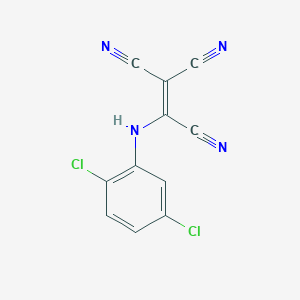
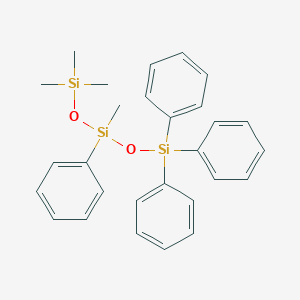
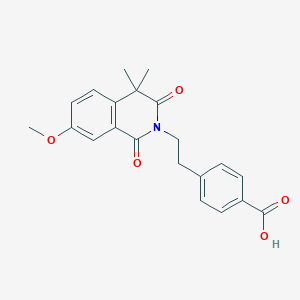
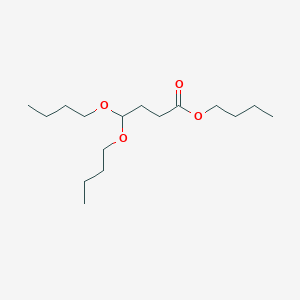
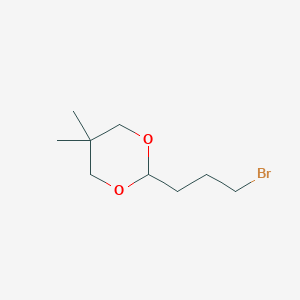
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
